![molecular formula C9H10BrN5O4 B15090069 1-[4-Azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione](/img/structure/B15090069.png)

1-[4-Azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

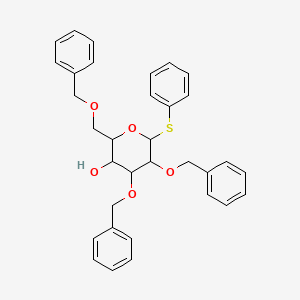

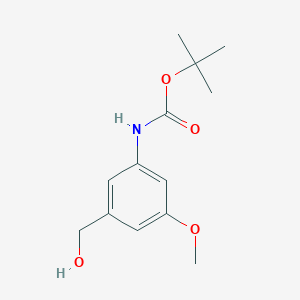

1-[4-Azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione is a compound with significant scientific interest due to its unique chemical structure and potential applications. This compound is a derivative of pyrimidine nucleosides, which are essential components in the synthesis of nucleic acids. The presence of an azido group and a bromine atom in its structure makes it a valuable compound for various chemical and biological studies.

Vorbereitungsmethoden

The synthesis of 1-[4-Azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione typically involves multiple steps. One common method includes the following steps :

Starting Material: Thymidine is used as the starting material.

Reaction with Thionyl Chloride: Thymidine is suspended in N-methylpyrrolidone, and thionyl chloride is added dropwise at a low temperature (5-10°C) under stirring.

Neutralization: Sodium bicarbonate is added to neutralize the reaction mixture, and the temperature is raised to 110°C.

Azidation: Lithium azide is added, and the temperature is further increased to 135°C to complete the reaction, yielding the desired product.

Analyse Chemischer Reaktionen

1-[4-Azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other substituted derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions: Typical reagents include sodium azide, thionyl chloride, and lithium azide. .

Wissenschaftliche Forschungsanwendungen

1-[4-Azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex nucleoside analogs.

Biology: The compound is studied for its potential antiviral properties, particularly against retroviruses.

Medicine: It serves as a model compound for developing new antiviral drugs and understanding the mechanisms of action of existing drugs.

Wirkmechanismus

The mechanism of action of 1-[4-Azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione involves its incorporation into nucleic acids. The azido group prevents the formation of normal phosphodiester bonds, leading to the termination of DNA chain elongation. This property makes it a potent inhibitor of viral replication, particularly in the case of retroviruses .

Vergleich Mit ähnlichen Verbindungen

1-[4-Azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione can be compared with other pyrimidine nucleoside analogs, such as:

Zidovudine (AZT): Similar in structure but lacks the bromine atom. Used as an antiretroviral drug.

Stavudine (d4T): Another nucleoside analog used in the treatment of HIV. It has a different substitution pattern on the pyrimidine ring.

Didanosine (ddI): A nucleoside analog with a different sugar moiety and substitution pattern

Eigenschaften

IUPAC Name |

1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN5O4/c10-4-2-15(9(18)12-8(4)17)7-1-5(13-14-11)6(3-16)19-7/h2,5-7,16H,1,3H2,(H,12,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYMRXNXDPKKRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)Br)CO)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Bis(trimethylsilyloxy)bicyclo[3.3.1]nonane-2,6-dicarbonitrile](/img/structure/B15090000.png)

![5'-Bromo-6'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B15090010.png)

![4-[(Cyclobutylamino)methyl]benzoic acid](/img/structure/B15090018.png)

![N-[2-(2-bromo-4-fluorophenyl)ethyl]cyclopropanamine](/img/structure/B15090021.png)

![{1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol](/img/structure/B15090032.png)

![4-[6-(Difluoromethyl)-2-pyridyl]aniline](/img/structure/B15090044.png)

![1-Piperazinecarboxylic acid, 4-[2-[2-(1H-pyrazol-3-yl)phenoxy]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B15090061.png)